

1-(Methoxymethyl)-2-(trifluoromethyl)benzene safety and hazards

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1-(Methoxymethyl)-2-(trifluoromethyl)benzene
Cat. No.:	B1603496

[Get Quote](#)

An In-depth Technical Guide to the Safety and Hazards of **1-(Methoxymethyl)-2-(trifluoromethyl)benzene**

Introduction

1-(Methoxymethyl)-2-(trifluoromethyl)benzene, also commonly known as 2-(trifluoromethyl)anisole or 2-methoxybenzotrifluoride, is an organofluorine compound utilized as a building block in organic synthesis. Its application is prevalent in the development of pharmaceuticals and agrochemicals, where the incorporation of the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity.^[1] This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the safety, hazards, and handling protocols for this chemical intermediate. The information presented is synthesized from publicly available safety data sheets and chemical databases to ensure a high standard of technical accuracy and practical relevance.

Chemical Identification and Physicochemical Properties

Proper identification is the first step in ensuring chemical safety. The structural and physical properties of a compound dictate its behavior and potential hazards.

Chemical Structure and Identifiers

The molecule consists of a benzene ring substituted with a methoxymethyl group and a trifluoromethyl group at the ortho (1,2) positions.

Caption: Chemical structure of 1-Methoxy-2-(trifluoromethyl)benzene.

Table 1: Chemical Identifiers and Properties

Property	Value	Source
IUPAC Name	1-methoxy-2-(trifluoromethyl)benzene	[2]
Synonyms	2-(Trifluoromethyl)anisole, 2-methoxybenzotrifluoride	[2]
CAS Number	395-48-2	[2]
Molecular Formula	C ₈ H ₇ F ₃ O	[2]
Molecular Weight	176.14 g/mol	[2]
Appearance	Colorless transparent liquid	[3]

| Purity | ≥97% - 98% |[\[1\]](#)[\[3\]](#) |

Note: Specific physical properties like boiling point, flash point, and density are not consistently reported across safety data sheets for this specific isomer. Researchers should consult the specific documentation provided by their supplier.

Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS), **1-(Methoxymethyl)-2-(trifluoromethyl)benzene** is classified as a hazardous substance. The primary hazards are related to irritation and potential sensitization.

GHS Pictograms and Signal Word

Signal Word: Warning[\[2\]](#)

GHS Pictogram

[Click to download full resolution via product page](#)

Caption: GHS pictogram for skin, eye, and respiratory irritation.

Hazard Statements

The following table summarizes the GHS hazard statements associated with this compound. It is important to note that classifications can vary slightly between suppliers based on the purity and impurities of the substance. The listed hazards represent a consensus from available data.
[2]

Table 2: GHS Hazard Classification for **1-(Methoxymethyl)-2-(trifluoromethyl)benzene**

Hazard Code	Hazard Statement	Hazard Class
H315	Causes skin irritation	Skin Irritation, Category 2
H317	May cause an allergic skin reaction	Skin Sensitization, Category 1
H319	Causes serious eye irritation	Serious Eye Damage/Eye Irritation, Category 2A

| H335 | May cause respiratory irritation | Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation), Category 3 |

Toxicological Profile

The toxicological data for **1-(Methoxymethyl)-2-(trifluoromethyl)benzene** indicates that it is primarily an irritant. Detailed studies on acute toxicity (e.g., LD50) are not widely available.[4] The risk assessment is therefore based on the classified hazards.

- Skin Irritation: Direct contact with the liquid can cause redness, itching, and inflammation.[4] Prolonged or repeated exposure may lead to more severe irritation or dermatitis.
- Eye Irritation: The compound is a serious eye irritant.[2] Contact can cause pain, redness, and watering. Without prompt first aid, damage to the eye tissue could occur.
- Respiratory Irritation: Inhalation of vapors or mists may irritate the respiratory tract, leading to coughing and shortness of breath.[4][5]
- Skin Sensitization: There is a potential for this compound to cause an allergic skin reaction upon repeated contact.[2] Once an individual is sensitized, subsequent low-level exposures can trigger an allergic response.

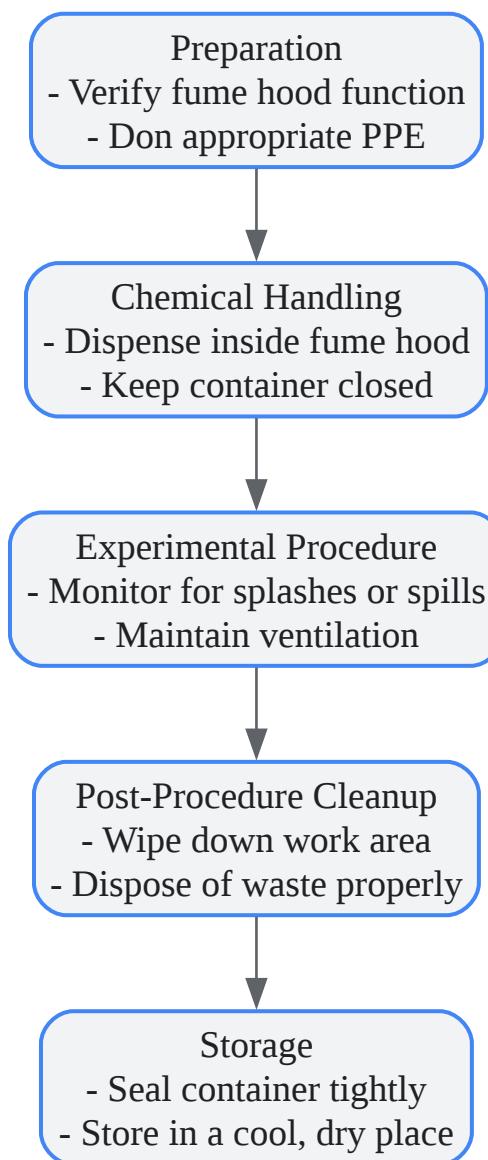
Exposure Controls and Personal Protection

To mitigate the identified hazards, strict adherence to engineering controls and the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Engineering Controls

The primary engineering control is to minimize airborne concentrations and prevent direct contact.

- Chemical Fume Hood: All handling of **1-(Methoxymethyl)-2-(trifluoromethyl)benzene** should be conducted in a well-ventilated chemical fume hood to control vapor exposure.[5]
- Eyewash Stations and Safety Showers: Facilities must be equipped with easily accessible eyewash stations and safety showers for emergency use.[6]


Personal Protective Equipment (PPE)

- Eye Protection: Chemical safety glasses or goggles are required at all times.[5]
- Skin Protection: Wear appropriate protective gloves (e.g., nitrile) to prevent skin exposure.[5] A lab coat or other protective clothing should be worn to protect against accidental splashes. [5]

- Respiratory Protection: Under normal use in a fume hood, respiratory protection may not be necessary. However, for higher-risk activities such as cleaning up a large spill, a respirator with appropriate cartridges (e.g., type OV/AG/P99 or ABEK-P2) should be used.[7]

Safe Handling and Experimental Workflow

A systematic approach to handling ensures that risks are minimized at every step.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the safe handling of laboratory chemicals.

Protocol: Standard Handling Procedure

- Preparation: Before handling, ensure you are wearing the required PPE (lab coat, gloves, safety glasses). Confirm that the chemical fume hood is operational.
- Dispensing: Conduct all transfers and dispensing of the chemical inside the fume hood to contain vapors.[\[5\]](#)
- During Use: Keep the container tightly sealed when not in use. Avoid actions that could generate aerosols or mists.
- Waste Disposal: Dispose of contaminated materials and excess chemical in a properly labeled, sealed waste container according to institutional and local regulations.[\[5\]](#)
- Hygiene: After handling, wash hands thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory.[\[5\]](#)

Emergency Procedures

In the event of an accidental exposure or spill, a rapid and correct response is critical.

First Aid Measures

- Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[\[5\]](#)
- Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with plenty of water for at least 15 minutes. Seek medical aid.[\[5\]](#)
- Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[\[5\]](#)
- Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[\[5\]](#)

Accidental Release Measures

- Evacuate: Evacuate non-essential personnel from the area.

- Ventilate: Ensure the area is well-ventilated (if safe to do so).
- Contain: Absorb the spill with an inert material (e.g., sand, vermiculite). Do not use combustible materials.
- Collect: Carefully collect the absorbed material into a closable, labeled container for disposal.[\[5\]](#)
- Decontaminate: Clean the spill area thoroughly.

Storage and Stability

- Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area. [\[5\]](#) Some suppliers recommend refrigeration.[\[5\]](#) Keep away from heat, sparks, and open flames.[\[5\]](#)[\[8\]](#)
- Chemical Stability: The product is chemically stable under standard ambient conditions.[\[8\]](#)
- Incompatible Materials: Avoid contact with strong oxidizing agents.[\[6\]](#)
- Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as carbon oxides and hydrogen fluoride gas may be formed.[\[5\]](#)

References

- PubChem. (n.d.). 1-Methoxy-2-(trifluoromethyl)benzene. National Center for Biotechnology Information.
- AOBChem. (2024). Safety Data Sheet: 1-(Methoxymethyl)-4-(trifluoromethyl)benzene.
- S.W. ChemiLab. (n.d.). 1-Methoxy-2-(trifluoromethyl)benzene.
- Angene Chemical. (2024). Safety Data Sheet: 2-Chloro-1-nitro-3-(trifluoromethyl)benzene.
- OEHHA. (n.d.). Air Toxics Hot Spots Program.
- Australian Industrial Chemicals Introduction Scheme (AICIS). (2023). Benzene, 1-chloro-4-(trifluoromethyl)- - Evaluation statement.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - (Trifluoromethoxy)benzene, 99+%.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- AOBChem USA. (n.d.). 1-Methoxy-2-methyl-3-(trifluoromethyl)benzene.
- US EPA. (n.d.). Benzene, 1-chloro-4-(trifluoromethyl)- - Substance Details.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemimpex.com [chemimpex.com]
- 2. 1-Methoxy-2-(trifluoromethyl)benzene | C8H7F3O | CID 2775251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. swchemilab.com [swchemilab.com]
- 4. aksci.com [aksci.com]
- 5. aobchem.com [aobchem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. angenechemical.com [angenechemical.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [1-(Methoxymethyl)-2-(trifluoromethyl)benzene safety and hazards]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1603496#1-methoxymethyl-2-trifluoromethyl-benzene-safety-and-hazards>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com